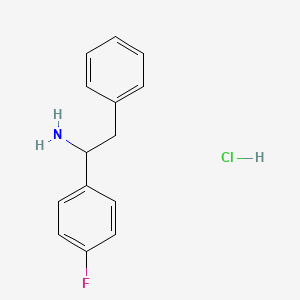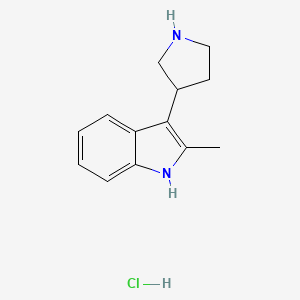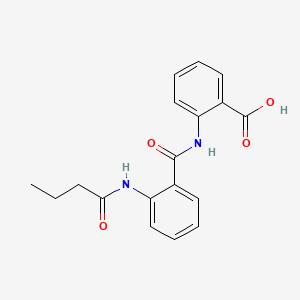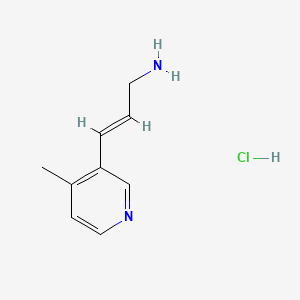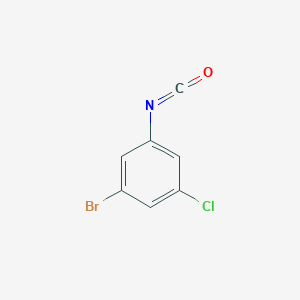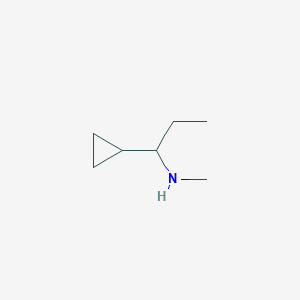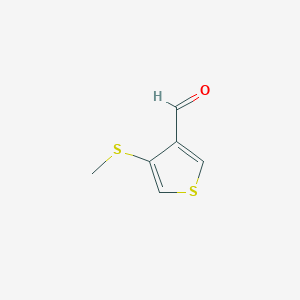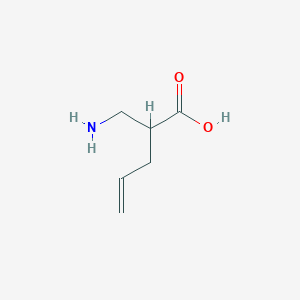
2-(Aminomethyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pent-4-enoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group attached to the second carbon and a double bond between the fourth and fifth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. . This process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)pent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the double bond in the compound’s structure can participate in reactions that modify its activity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentenoic acid: Similar in structure but lacks the amino group.
3-Pentenoic acid: Another isomer with the double bond in a different position.
4-Pentenoic acid: Lacks the amino group but has a similar carbon backbone.
Uniqueness
2-(Aminomethyl)pent-4-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other pentenoic acid derivatives .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-(aminomethyl)pent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(4-7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |
InChI-Schlüssel |
VGBOUBBNLQSAPH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
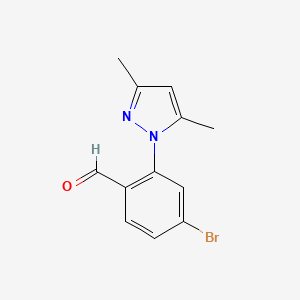
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
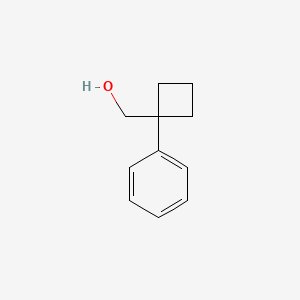

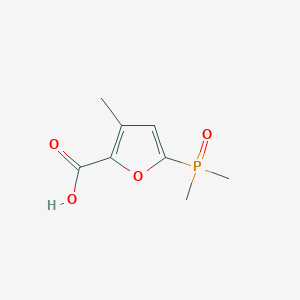
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)
